(E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one
Description
The compound (E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one is a heterocyclic enone derivative characterized by a pyrrolo[2,3-c]pyridine core substituted with a phenylsulfonyl group at the 1-position and a dimethylamino-substituted propenone moiety at the 3-position. Its planar structure (suggested by analogy to related compounds) facilitates π-π stacking interactions, which are critical in biochemical or material science applications .
Properties
IUPAC Name |
(E)-1-[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-20(2)11-9-18(22)16-13-21(17-12-19-10-8-15(16)17)25(23,24)14-6-4-3-5-7-14/h3-13H,1-2H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMARJLNHWBALT-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1H-pyrrolo[2,3-c]pyridine, phenylsulfonyl chloride, and dimethylamine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the enone.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one is a chemical compound with diverse applications, particularly in medicinal chemistry, due to its unique structural features and potential biological activities. It consists of a dimethylamino group, a phenylsulfonyl moiety, and a pyrrolo[2,3-c]pyridine ring.
Potential Applications
This compound's structure suggests it could be useful in several areas:
- Drug Discovery Its unique structure makes it a candidate for creating new drugs.
- Target Validation It can be employed to confirm the effectiveness of biological targets.
- Probe Development It can be used in creating probes for biological research.
Chemical Properties and Reactivity
The compound (E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one, has a molecular weight of 304.36 g/mol and the molecular formula C15H16N2O3S . The presence of the dimethylamino group allows it to act as a nucleophile in substitution reactions, while the carbon-carbon double bond in the prop-2-en-1-one structure is susceptible to electrophilic addition reactions. The pyrrolo[2,3-c]pyridine framework can also undergo electrophilic aromatic substitution reactions because it is electron-rich.
Structural Analogs and Biological Activities
Several compounds share structural similarities with (E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one, including 2-Methyl-6-phenylethynylpyridine, Pyrrolidine derivatives and Phenylsulfonamide compounds.
Structural Analogs and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains ethynyl and pyridine structures | Antagonist activity against mGluR5 |
| Pyrrolidine derivatives | Similar nitrogen-containing ring | Diverse pharmacological effects |
| Phenylsulfonamide compounds | Sulfonamide linkage | Antimicrobial and anti-inflammatory properties |
Mechanism of Action
The mechanism of action of (E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Propenone Moiety
Compounds with modifications to the propenone group demonstrate how electronic and steric effects influence reactivity and bioactivity:
- (E)-3-(3-Fluorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one (1a): The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl group, increasing reactivity in Michael addition reactions.
- (E)-3-(3-Nitrophenyl)-1-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one (1b): The nitro group further amplifies electrophilicity but may reduce solubility due to its hydrophobic nature. In contrast, the dimethylamino group improves aqueous solubility via protonation under physiological conditions .
Table 1: Substituent Effects on Propenone Derivatives
Variations in the Heterocyclic Core
The pyrrolo[2,3-c]pyridine system can be compared to related scaffolds:
- 3-Hydroxy-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one: This derivative lacks the phenylsulfonyl group but introduces a hydroxyl group, which hydrogen bonds with biological targets.
- (E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one: An isomer with a simpler pyridyl group instead of the fused pyrrolopyridine system. The planar pyridyl ring maintains π-stacking capability but lacks the sulfonyl group’s electron-withdrawing effects, altering redox properties .
Table 2: Heterocyclic Core Comparisons
Pharmacologically Active Analogs
- Piroxicam analogs (e.g., 13d, 13l): These compounds, featuring a similar enone system, exhibit anti-HIV activity (EC50 = 20–25 µM) via inhibition of integrase enzymes. The target compound’s dimethylamino group may enhance binding to charged residues in viral targets .
- Triphenylethylene derivatives: Known for anti-estrogenic activity, these compounds underscore the role of planar aromatic systems in receptor binding. The phenylsulfonyl group in the target compound could mimic steric features of triphenylethylene .
Biological Activity
(E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one, with CAS number 1679330-18-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to achieve the desired structure. The yield and purity of synthesized compounds are critical for subsequent biological evaluations.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant inhibitory effects on cancer cell lines, particularly breast cancer cells such as MDA-MB-231. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased annexin V-FITC positivity in treated cells. The IC50 values for these effects were reported to be in the range of nanomolar concentrations, indicating high potency against cancer cells .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, notably carbonic anhydrases (CA IX and CA II). It demonstrated selectivity towards CA IX with IC50 values ranging from 10.93 to 25.06 nM, while CA II inhibition was less pronounced (1.55–3.92 μM). This selectivity is particularly relevant in cancer therapy since CA IX is often overexpressed in tumor tissues .
Antimicrobial Activity
In addition to its anticancer properties, (E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one has shown promising antimicrobial activity against various bacterial strains. For instance, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations around 50 μg/mL, with biofilm formation inhibition rates exceeding 80% .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Inhibition : By selectively inhibiting carbonic anhydrases, it disrupts critical metabolic processes in cancer cells.
- Antimicrobial Action : Its ability to inhibit biofilm formation suggests potential applications in treating infections resistant to conventional antibiotics.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Breast Cancer Study : A study involving MDA-MB-231 cell lines demonstrated that treatment with the compound resulted in a 22-fold increase in apoptotic cells compared to control groups .
- Antibacterial Evaluation : In vitro tests revealed that the compound significantly inhibited biofilm formation by S. aureus and E. coli, suggesting its utility in combating biofilm-associated infections .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (E)-3-(dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one to improve yield and purity?
- Methodological Answer : Begin by modifying reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) based on analogous pyrrolo-pyridine syntheses . For example, sodium hydride (NaH) in THF at 0°C to room temperature has been used to install sulfonyl groups on nitrogen-containing heterocycles, as seen in related compounds . Monitor reaction progress via TLC or HPLC and purify intermediates using column chromatography with gradients of ethyl acetate/hexane. Final purity (>95%) can be confirmed via LCMS and HPLC, as demonstrated in studies reporting similar compounds .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use ¹H NMR to verify the (E)-configuration of the enone moiety (δ 6.6–7.8 ppm for olefinic protons with coupling constants J = 12–16 Hz) and the dimethylamino group (singlet at δ 2.2–3.0 ppm) . LCMS (ESI+) confirms molecular weight (e.g., m/z 392–450 for related analogs) . IR spectroscopy can validate carbonyl stretching (~1650–1700 cm⁻¹) and sulfonyl groups (~1350 cm⁻¹) .
Q. How should researchers design initial biological assays to screen this compound for activity?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., ATP-binding pocket targeting) due to the compound’s pyrrolo-pyridine core and enone motif, which are common in kinase inhibitors . Use fluorescence polarization or TR-FRET assays to measure IC₅₀ values. Pair this with cytotoxicity profiling in cancer cell lines (e.g., MTT assays) to assess selectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay formats?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays. Normalize data using reference inhibitors (e.g., staurosporine) and apply statistical tools (e.g., ANOVA) to assess significance . Document solvent effects (DMSO tolerance) and compound stability under assay conditions .
Q. How can the stereochemical integrity of the (E)-enone be preserved during derivatization?
- Methodological Answer : Avoid harsh conditions (e.g., strong acids/bases) that promote isomerization. Use mild coupling reagents (e.g., EDC/HOBt) for amide bond formation and low-temperature reactions (<0°C) for nucleophilic substitutions. Monitor stereochemistry via NOESY NMR to confirm the absence of (Z)-isomer formation .
Q. What computational methods are suitable for predicting SAR of analogs?
- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) using crystallographic kinase structures (e.g., PDB entries for CDK2 or JAK2) to model interactions with the enone and sulfonyl groups . Combine with QSAR models (e.g., CoMFA) to correlate substituent effects (e.g., electron-withdrawing groups on the phenylsulfonyl moiety) with activity . Validate predictions by synthesizing top-ranked analogs.
Q. How do solvent and pH affect the compound’s stability in long-term storage?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in DMSO-d₆ or solid state at −20°C, 4°C, and room temperature. Analyze degradation products via LCMS every 30 days. Buffered aqueous solutions (pH 7.4) should be tested for hydrolysis of the enone or sulfonamide groups . Use Arrhenius plots to extrapolate shelf-life under standard conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
